N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5O2S and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound's synthesis and structure have been a focus of several studies. For instance, Banu et al. (2013) described the synthesis of similar compounds and their molecular structure determination using spectroscopic and crystal structure analyses (Banu et al., 2013).
Antifungal and Apoptotic Effects
- Compounds with structural similarities have demonstrated antifungal and apoptotic effects. Çavușoğlu et al. (2018) reported the synthesis of triazole-oxadiazole compounds exhibiting potent antifungal activities against various Candida species (Çavușoğlu et al., 2018).
Anticonvulsant Activity
- Liu et al. (2016) synthesized new benztriazoles, which showed significant anticonvulsant activity in tests like the maximal electroshock (MES) test (Liu et al., 2016).
Cytotoxicity Against Cancer Cell Lines
- Ding et al. (2012) focused on the cytotoxicity of novel compounds against human cancer cell lines, indicating potential as cancer therapeutics (Ding et al., 2012).
Angiotensin II Antagonists
- Ashton et al. (1993) explored derivatives of triazoles as angiotensin II antagonists, with implications for cardiovascular disease treatments (Ashton et al., 1993).
Lipase and α-Glucosidase Inhibition
- Bekircan et al. (2015) synthesized compounds from similar structures and evaluated them for lipase and α-glucosidase inhibition, relevant in metabolic disorder treatments (Bekircan et al., 2015).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-28-17-8-6-16(7-9-17)25-10-11-26-19(25)23-24-20(26)29-13-18(27)22-12-14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUFYEIUESSILN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.